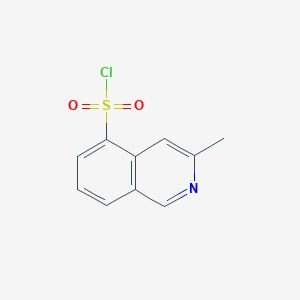
3-methylisoquinoline-5-sulfonyl Chloride
Overview
Description
The compound "3-methylisoquinoline-5-sulfonyl Chloride" is a derivative of isoquinoline, a heterocyclic aromatic organic compound. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related sulfonyl chlorides and isoquinoline derivatives. These compounds are of interest due to their potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of isoquinoline derivatives often involves catalytic reactions and multi-component processes. For instance, the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones is achieved through a visible-light-promoted reaction catalyzed by fac-Ir(ppy)3, which suggests that similar catalytic methods could potentially be applied to synthesize the compound . Additionally, the synthesis of 1,2-dihydroisoquinolines from o-ethynylbenzacetals and sulfonyl azides involves a cascade process with copper catalysis, indicating the versatility of sulfonyl chlorides in cyclization reactions .
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives can be complex, with various substituents affecting the overall shape and reactivity. For example, the crystal structure of a tetrahydroisoquinoline derivative shows specific dihedral angles between the rings, which could be relevant when considering the steric effects in the synthesis and reactivity of "3-methylisoquinoline-5-sulfonyl Chloride" .
Chemical Reactions Analysis
Isoquinoline derivatives can undergo a range of chemical reactions. Sulfonation reactions, for instance, are directed to specific positions on the benzene ring depending on the hydroxyquinoline starting material . This suggests that the position of the sulfonyl group in "3-methylisoquinoline-5-sulfonyl Chloride" could be critical in determining its reactivity. Furthermore, the reaction of aminoquinolinium thiolates with sulfonyl chlorides to obtain sulfonylthio derivatives indicates that sulfonyl chlorides are versatile reagents for introducing sulfonyl groups into heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline derivatives can vary widely. The antimicrobial activity of 1-methyl-3-sulfonylthio-4-aminoquinolinium chlorides demonstrates the biological relevance of sulfonyl-containing isoquinoline derivatives . Additionally, the use of sulfonic acid functionalized pyridinium chloride as a catalyst in the synthesis of hexahydroquinolines highlights the potential for sulfonyl chlorides to be involved in acid-catalyzed reactions . The thermal stability and characterization of these compounds are also important, as seen in the synthesis and characterization of 3-carboxy-1-sulfopyridin-1-ium chloride .
Safety and Hazards
The safety information available indicates that 3-methylisoquinoline-5-sulfonyl Chloride is dangerous . The specific hazard statements and precautionary statements are not provided in the search results. For more detailed safety information, one should refer to the Material Safety Data Sheet (MSDS) provided by the supplier .
Mechanism of Action
Target of Action
3-Methylisoquinoline-5-sulfonyl Chloride is a chemical compound that is often used in the field of organic synthesis . .
Mode of Action
For instance, they can undergo Suzuki–Miyaura coupling, a type of cross-coupling reaction, which is widely used in organic chemistry for the formation of carbon-carbon bonds .
Action Environment
It’s worth noting that the compound is stored under refrigerated conditions , suggesting that temperature could potentially affect its stability.
properties
IUPAC Name |
3-methylisoquinoline-5-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-7-5-9-8(6-12-7)3-2-4-10(9)15(11,13)14/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIQMMPZJXCVPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2S(=O)(=O)Cl)C=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450965 | |
| Record name | 3-methylisoquinoline-5-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methylisoquinoline-5-sulfonyl Chloride | |
CAS RN |
640290-02-4 | |
| Record name | 3-methylisoquinoline-5-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





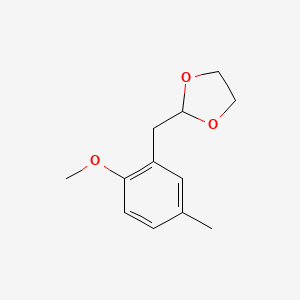


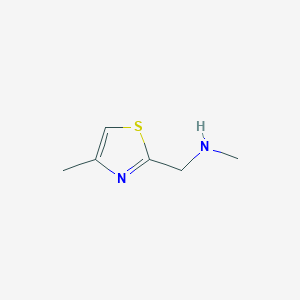


![N2,N2'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B3022320.png)
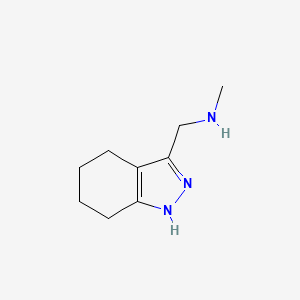
![1-[(4-Methylphenyl)methyl]-3-phenylthiourea](/img/structure/B3022323.png)
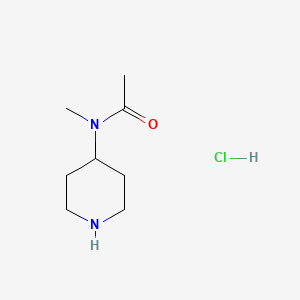
![N-[2-(methylamino)ethyl]acetamide](/img/structure/B3022327.png)
![4-[(Methylsulfanyl)methyl]aniline](/img/structure/B3022330.png)